

Physical and chemical properties of 2-(4-Bromophenyl)benzothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenyl)benzothiazole

Cat. No.: B034361

[Get Quote](#)

An In-depth Technical Guide to 2-(4-Bromophenyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(4-Bromophenyl)benzothiazole**. It includes detailed experimental protocols, data summaries, and visualizations to support its application in research and development.

Core Properties

2-(4-Bromophenyl)benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a bromophenyl group at the 2-position. This structure serves as a valuable scaffold in medicinal chemistry and materials science. The presence of the bromine atom offers a reactive site for further functionalization, particularly through cross-coupling reactions.

Physical Properties

The key physical properties of **2-(4-Bromophenyl)benzothiazole** are summarized in the table below. The compound is a solid at room temperature, with a melting point in the range of 132-136 °C. Based on the properties of the parent benzothiazole scaffold, it is expected to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.^[1]

Property	Value	Source(s)
Appearance	White to light yellow or green powder/crystal	[2]
Melting Point	132-136 °C	
Boiling Point	398 °C (at 760 mmHg)	
Form	Solid	
Solubility	Soluble in organic solvents (e.g., Ethanol, Methanol, DMSO); Limited solubility in water.	[1]

Chemical and Spectroscopic Data

The chemical identifiers and spectral data provide foundational information for the characterization and utilization of this compound.

Identifier / Data	Value	Source(s)
Molecular Formula	C ₁₃ H ₈ BrNS	
Molecular Weight	290.18 g/mol	
CAS Number	19654-19-4	
IUPAC Name	2-(4-bromophenyl)-1,3-benzothiazole	[3]
SMILES	<chem>C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br</chem>	[3]
InChI	InChI=1S/C13H8BrNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H	[3]
¹ H NMR (CDCl ₃)	δ ~8.10-7.90 (m, 3H), ~7.65 (d, 2H), ~7.50 (t, 1H), ~7.40 (t, 1H) ppm	Inferred from[4][5][6]
¹³ C NMR (CDCl ₃)	δ ~167, 154, 135, 132, 131, 129, 126, 125, 123, 121 ppm	Inferred from[4][5]
FT-IR (KBr)	~3060 (Ar C-H), ~1600 (C=N), ~1470 (Ar C=C), ~820 (C-Br) cm ⁻¹	Inferred from[7][8][9][10][11]
Mass Spec. (ESI-MS)	m/z 289.96 [M+H] ⁺ , 311.95 [M+Na] ⁺	[12]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-(4-Bromophenyl)benzothiazole** are provided below.

Synthesis Protocol: Condensation Reaction

This protocol details the synthesis of **2-(4-Bromophenyl)benzothiazole** from 2-aminothiophenol and 4-bromobenzaldehyde. This method is a standard approach for creating

2-arylbenzothiazoles.

Materials:

- 2-Aminothiophenol
- 4-Bromobenzaldehyde
- Dimethyl Sulfoxide (DMSO)
- Ethanol
- Deionized Water

Procedure:

- In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in DMSO.
- Heat the reaction mixture to 120-140 °C and stir under an air atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion (typically 2-4 hours), cool the mixture to room temperature.
- Pour the reaction mixture into cold water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
- Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure **2-(4-Bromophenyl)benzothiazole**.
- Dry the purified product under vacuum.

Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

- Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

- Acquire the ^1H NMR spectrum on a 300 or 400 MHz spectrometer.
- Acquire the ^{13}C NMR spectrum on the same instrument.
- Process the spectra to identify chemical shifts (δ) in ppm relative to a tetramethylsilane (TMS) internal standard, and determine coupling constants (J) in Hz.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Record the FT-IR spectrum over a range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) source.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$ and other adducts.

Reactivity and Applications

Chemical Reactivity: Suzuki Cross-Coupling

The bromine atom on the phenyl ring makes **2-(4-Bromophenyl)benzothiazole** an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of a diverse library of 2-biarylbenzothiazole derivatives.

Generalized Suzuki Coupling Protocol:

- To a reaction vessel, add **2-(4-Bromophenyl)benzothiazole** (1.0 eq), an arylboronic acid (1.2-1.5 eq), a base such as K_2CO_3 or KF (2.0-3.0 eq), and a palladium catalyst (e.g., $PdCl_2(dppf)$ or $Pd(PPh_3)_4$, 1-5 mol%).
- Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
- Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
- Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- After cooling, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
- Dry the organic layer, concentrate it, and purify the residue by flash column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

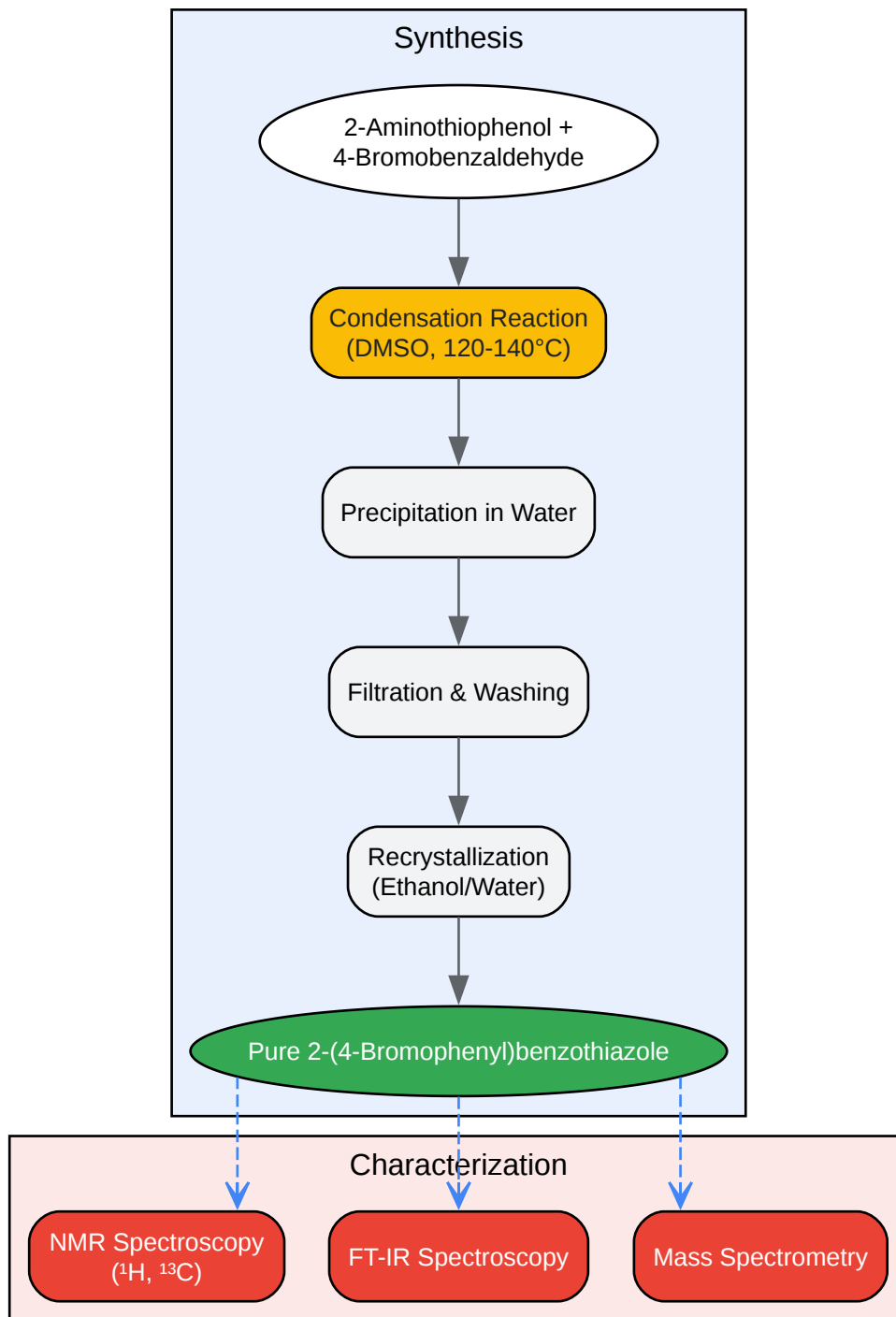
The benzothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.^[13] Derivatives of **2-(4-Bromophenyl)benzothiazole** are investigated for several applications:

- **Anticancer Agents:** The benzothiazole core is present in compounds that exhibit potent anticancer activity.^{[13][14]} Research suggests that some 2-substituted benzothiazoles can induce apoptosis and modulate key signaling pathways in cancer cells.^[15]
- **Fluorescent Probes:** The conjugated aromatic system of the molecule gives it fluorescent properties, making it a candidate for the development of probes for biological imaging.
- **Materials Science:** The thermal stability and chemical resistance of the benzothiazole ring system make it useful in the formulation of advanced polymers and coatings.

Visualizations

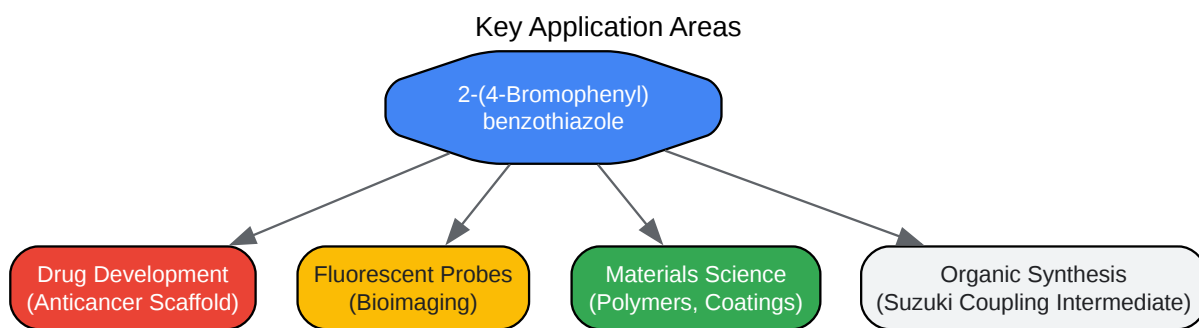
The following diagrams illustrate key workflows and concepts related to **2-(4-Bromophenyl)benzothiazole**.

Synthesis and Characterization Workflow



[Click to download full resolution via product page](#)

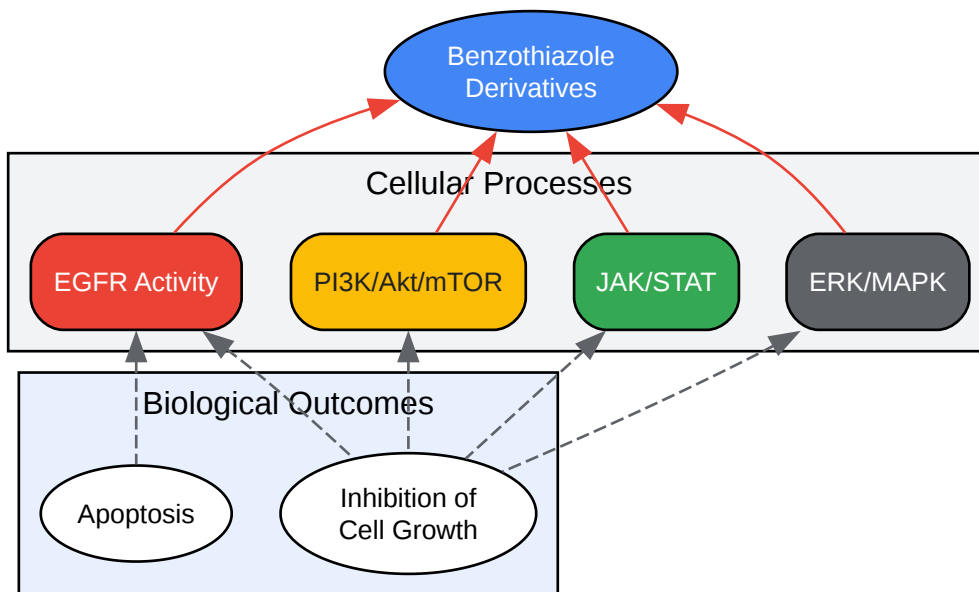
Caption: Workflow for the synthesis and characterization of the compound.



[Click to download full resolution via product page](#)

Caption: Primary applications of **2-(4-Bromophenyl)benzothiazole**.

Potential Signaling Pathways Modulated by Benzothiazole Scaffolds



[Click to download full resolution via product page](#)

Caption: Signaling pathways potentially modulated by benzothiazole scaffolds.[15]

Safety Information

2-(4-Bromophenyl)benzothiazole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Acute Toxicity, Oral (Category 4)	GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed.
Skin Irritation (Category 2)	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation.
Eye Irritation (Category 2)	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation.
STOT SE (Category 3)	GHS07 (Exclamation Mark)	Warning	H335: May cause respiratory irritation.
Aquatic Chronic (Category 4)	None	Warning	H413: May cause long lasting harmful effects to aquatic life.

Source:

Handling Recommendations: Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-(4-Bromophenyl)benzothiazole is a versatile and valuable compound for chemical and pharmaceutical research. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important intermediate for the synthesis of novel molecules with potential applications in oncology and materials science. The protocols and data provided in this guide serve as a foundational resource for professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-(4-Bromophenyl)benzothiazole | 19654-19-4 [sigmaaldrich.com]
- 3. 2-(4-Bromophenyl)benzothiazole | C₁₃H₈BrNS | CID 2320602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. rsc.org [rsc.org]
- 6. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PubChemLite - 2-(4-bromophenyl)benzothiazole (C₁₃H₈BrNS) [pubchemlite.lcsb.uni.lu]
- 13. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(4-Bromophenyl)benzothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034361#physical-and-chemical-properties-of-2-4-bromophenyl-benzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com